Cas no 2172314-05-3 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid)

5-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid is a specialized synthetic intermediate primarily used in peptide and organic synthesis. Its structure incorporates an Fmoc-protected amino group, ensuring selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The presence of a 2-hydroxybenzoic acid moiety enhances solubility in polar solvents, facilitating handling in aqueous or mixed-phase reactions. The methoxypropanamido linker provides steric flexibility, improving coupling efficiency in complex syntheses. This compound is particularly valuable in the controlled assembly of peptide chains and modification of biomolecules, offering high purity and stability for research and pharmaceutical applications. Its design enables precise functionalization while minimizing side reactions.
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid structure
2172314-05-3 structure
Product Name:5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid
CAS No:2172314-05-3
MF:C26H24N2O7
MW:476.477967262268
CID:6052266
PubChem ID:165539159
Update Time:2025-11-01

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid
    • EN300-1512735
    • 2172314-05-3
    • 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid
    • Inchi: 1S/C26H24N2O7/c1-34-23(24(30)28-15-10-11-22(29)20(12-15)25(31)32)13-27-26(33)35-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21,23,29H,13-14H2,1H3,(H,27,33)(H,28,30)(H,31,32)
    • InChI Key: DNZLSTYDEKPAOU-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C(NC1C=CC(=C(C(=O)O)C=1)O)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 476.15835111g/mol
  • Monoisotopic Mass: 476.15835111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 134Ų

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid Pricemore >>

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Additional information on 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic Acid: A Comprehensive Overview

The compound with CAS No. 2172314-05-3, known as 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxy substituent, and a hydroxyl group attached to the benzoic acid moiety. The presence of these functional groups makes it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of such compounds in the development of bioconjugates and drug delivery systems. The Fmoc group, in particular, has been widely used as a protective group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This property makes the compound an ideal candidate for applications in peptide-based therapeutics and dendrimer synthesis. Moreover, the hydroxyl group on the benzoic acid moiety provides additional sites for functionalization, enabling the creation of multifunctional molecules with tailored properties.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The incorporation of the Fmoc group typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride (FMOCCl) in the presence of a base. The methoxy group can be introduced via alkylation or through the use of pre-functionalized reagents. The hydroxyl group on the benzoic acid can be generated through oxidation or hydrolysis reactions, depending on the starting material.

The structural complexity of this compound also makes it a valuable tool in catalysis research. Recent advancements in asymmetric catalysis have demonstrated that such molecules can serve as ligands for metal catalysts, enabling highly enantioselective reactions. For instance, researchers have explored the use of Fmoc-containing ligands in palladium-catalyzed cross-coupling reactions, achieving excellent yields and enantioselectivities. These findings underscore the potential of this compound in developing more efficient and sustainable chemical processes.

Beyond its role in synthesis and catalysis, this compound has also found applications in materials science. Its ability to form self-assembled monolayers (SAMs) has been leveraged in the fabrication of advanced coatings and sensors. The Fmoc group contributes to the stability and adhesion properties of these SAMs, while the hydroxyl group provides sites for further functionalization. Recent studies have demonstrated that such materials can be used for selective recognition of specific analytes, making them promising candidates for biosensor applications.

In conclusion, 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop advanced materials and therapeutic agents. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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